![molecular formula C15H14N2O7 B2523483 dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate CAS No. 338408-97-2](/img/structure/B2523483.png)
dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate
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Overview
Description
Compounds with structures similar to the one you mentioned often belong to the class of heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . They are often used in the development of new drugs due to their confirmed biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds often involves ring-opening cyclization reactions . For example, the synthesis of pyrrolo-isoxazole benzoic acid derivatives involved ring opening cyclization of p-aminobenzoic acid with maleic anhydride to yield maleanilic acid .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve condensation reactions and refluxing with differently substituted azomethine-N-oxides .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may inhibit specific pathways involved in tumor growth and metastasis .
- Targeting Enzymes : The compound’s dicarboxylate moiety could interact with enzymes, making it a candidate for enzyme inhibition studies. Understanding its binding affinity and mechanism of action is crucial for drug development .
Organic Synthesis
- Building Block : Chemists use this compound as a building block in organic synthesis. Its oxazole ring and carboxylate groups allow for diverse functionalization, enabling the creation of more complex molecules .
Materials Science
- Luminescent Materials : The phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole core contributes to the compound’s luminescent properties. Researchers investigate its potential in designing new materials for optoelectronics and sensors .
Computational Chemistry
- Quantum Mechanical Studies : Theoretical calculations using density functional theory (DFT) can provide insights into the electronic structure, stability, and reactivity of this compound. Such studies aid in predicting its behavior in various environments .
Biochemical Assays
- Enzyme Inhibition Assays : Researchers assess the compound’s ability to inhibit specific enzymes involved in disease pathways. High-throughput screening can identify potential drug candidates .
Natural Product Chemistry
- Natural Product Isolation : The compound’s unique structure suggests it could be a natural product or a precursor to one. Isolating it from natural sources or synthesizing analogs may reveal novel bioactive compounds .
Mechanism of Action
Future Directions
properties
IUPAC Name |
dimethyl 4,6-dioxo-5-phenyl-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O7/c1-22-13(20)15(14(21)23-2)9-10(24-16-15)12(19)17(11(9)18)8-6-4-3-5-7-8/h3-7,9-10,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDXPHDEIXPHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2C(C(=O)N(C2=O)C3=CC=CC=C3)ON1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate |
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